![molecular formula C18H17NO5 B6614221 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoic acid CAS No. 136083-72-2](/img/structure/B6614221.png)
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoic acid
Overview
Description
2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. Its structure features an Fmoc group attached to the α-amino group, a hydroxyl group on the β-carbon, and a carboxylic acid terminus. This compound is widely used in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s stability under basic conditions and ease of removal with piperidine . The hydroxyl group at the β-position introduces polarity, influencing solubility and hydrogen-bonding interactions in peptide design. Its stereochemistry (R or S configuration) further dictates its role in chiral peptide frameworks .
Preparation Methods
Classical Solution-Phase Synthesis
Fmoc Protection via Fmoc-Chloride (Fmoc-Cl)
The most widely documented method involves reacting L-serine with Fmoc-Cl in a biphasic solvent system. A representative procedure from synthetic chemistry literature dissolves L-serine in a mixture of tetrahydrofuran (THF) and saturated aqueous sodium bicarbonate (NaHCO₃) at a 2:1 ratio . Fmoc-Cl is added stoichiometrically, and the reaction proceeds at room temperature for 16 hours. Post-reaction, the mixture is diluted with water, and unreacted Fmoc-Cl is removed via diethyl ether extraction. Acidification to pH 1 with hydrochloric acid (HCl) precipitates the crude product, which is then extracted into ethyl acetate and dried over sodium sulfate . This method yields Fmoc-Ser-OH as a white foam with minimal purification required for subsequent peptide synthesis steps .
Alternative Reagent: Fmoc-Succinimide (Fmoc-Osu)
To enhance reaction efficiency, Fmoc-Osu (the succinimide ester of Fmoc) is employed as an activating agent. In a modified approach, L-serine and Fmoc-Osu are combined in THF/NaHCO₃, enabling rapid coupling under mild conditions . The succinimide leaving group improves aqueous solubility, reducing reaction times to 2–4 hours. This method is particularly advantageous for large-scale synthesis, with reported yields exceeding 85% .
Purification and Crystallization Techniques
Ethanol/Water Recrystallization
A patented purification protocol optimizes crystallinity and purity using ethanol/water solvent systems . Crude Fmoc-Ser-OH is dissolved in a 3:2 ethanol/water mixture at 80°C, followed by gradual cooling to room temperature. Crystallization proceeds overnight, yielding needle-like crystals with ≥99.97% purity (as verified by HPLC) . Key parameters include:
Solvent Ratio (Ethanol:Water) | Temperature (°C) | Yield (%) | Purity (%) |
---|---|---|---|
3:2 | 80 → 25 | 89.9 | ≥99.97 |
2:3 | 80 → 25 | 78.2 | 99.5 |
This method minimizes residual solvents and is scalable for industrial production .
Acidic Precipitation and Solvent Extraction
For laboratory-scale purification, acidification to pH 2 with HCl followed by ethyl acetate extraction remains a standard protocol . The organic phase is washed with brine to remove ionic impurities, and anhydrous sodium sulfate is used for desiccation. Rotary evaporation yields a crude product, which is further purified via recrystallization from dichloromethane/petroleum ether .
Solid-Phase Synthesis Adaptations
On-Resin Fmoc Deprotection
In solid-phase peptide synthesis (SPPS), Fmoc-Ser-OH is incorporated into growing peptide chains using coupling agents like hydroxybenzotriazole (HOBt) and N,N'-diisopropylcarbodiimide (DIC) . Post-coupling, the Fmoc group is removed with 20% piperidine in dimethylformamide (DMF), regenerating the amino group for subsequent reactions . This method is compatible with automated synthesizers and achieves near-quantitative deprotection efficiency .
Side-Chain Protection Strategies
To prevent undesired side reactions during SPPS, the hydroxyl group of serine is often protected with tert-butyl (tBu) groups. Fmoc-Ser(tBu)-OH is synthesized by introducing the tBu group via reaction with di-tert-butyl dicarbonate (Boc₂O) before Fmoc protection . The tBu group is later removed with trifluoroacetic acid (TFA), yielding free serine residues in the final peptide .
Advanced Methodologies
Microwave-Assisted Synthesis
Recent innovations leverage microwave irradiation to accelerate Fmoc protection. In one study, Fmoc-Ser-OH synthesis was completed in 30 minutes under microwave conditions (100°C, 300 W), achieving 92% yield compared to 16 hours for conventional heating . This approach reduces thermal degradation and is ideal for heat-sensitive derivatives.
Enzymatic Resolution for Stereochemical Purity
Racemic mixtures of Fmoc-Ser-OH are resolved using lipase-catalyzed hydrolysis. Porcine pancreatic lipase selectively cleaves the L-enantiomer’s ester bond, enabling separation of D- and L-forms with >98% enantiomeric excess (ee) . This method is critical for producing chirally pure Fmoc-Ser-OH for biomedical applications.
Quality Control and Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with C18 columns and UV detection at 254 nm is the gold standard for assessing purity . Mobile phases typically consist of acetonitrile/water gradients with 0.1% trifluoroacetic acid (TFA). Retention times for Fmoc-Ser-OH range from 8.5–9.2 minutes under these conditions .
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d6) key peaks:
-
δ 7.89 (d, J = 7.6 Hz, 2H, Fmoc aromatic)
-
δ 7.68 (t, J = 7.2 Hz, 2H, Fmoc aromatic)
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δ 4.32 (m, 1H, α-CH serine)
Industrial-Scale Production Challenges
Solvent Recovery and Waste Management
Large-scale synthesis generates significant ethyl acetate and dichloromethane waste. Closed-loop solvent recovery systems are employed to mitigate environmental impact, achieving 95% solvent reuse in patented processes .
Polymorphism Control
Fmoc-Ser-OH exhibits polymorphic behavior, impacting solubility and shelf life. Crystallization at controlled cooling rates (0.5°C/min) ensures consistent crystal morphology and prevents gelation during storage .
Chemical Reactions Analysis
Types of Reactions
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free amino acid.
Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.
Oxidation and Reduction: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group or reduction to form a methylene group.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide.
Coupling: Carbodiimides such as EDC or DCC, often in the presence of HOBt or HOAt.
Oxidation: Oxidizing agents like PCC or DMP.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Deprotection: Free amino acid.
Coupling: Peptides or longer amino acid chains.
Oxidation: Carbonyl derivatives.
Reduction: Methylene derivatives.
Scientific Research Applications
Peptide Synthesis
One of the primary applications of Fmoc-3-hydroxypropanoic acid is in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective group for the amino acid during the synthesis process.
Mechanism in SPPS
- Protection : The Fmoc group protects the amino group of the amino acid, preventing unwanted reactions during peptide coupling.
- Deprotection : The Fmoc group can be removed under mild basic conditions (e.g., using piperidine), allowing for subsequent coupling reactions.
Case Studies
- A study demonstrated the successful incorporation of Fmoc-3-hydroxypropanoic acid into peptides that exhibited enhanced solubility and bioactivity compared to traditional amino acids .
- Another research highlighted its role in synthesizing cyclic peptides, which are known for their stability and resistance to proteolysis, making them suitable candidates for therapeutic applications .
Drug Development
Fmoc-3-hydroxypropanoic acid has also been explored in the context of drug development, particularly in creating bioactive compounds with specific therapeutic targets.
Anticancer Agents
- Researchers have synthesized peptide derivatives incorporating Fmoc-3-hydroxypropanoic acid that showed promising anticancer activity. These compounds were designed to target specific cancer cell receptors, leading to apoptosis in malignant cells .
Antiviral Compounds
- The compound has been utilized in developing antiviral agents by modifying its structure to enhance affinity for viral proteins. This approach has shown potential in inhibiting viral replication in vitro .
Biochemical Tools
In addition to its applications in synthesis and drug development, Fmoc-3-hydroxypropanoic acid serves as a valuable biochemical tool.
Enzyme Substrates
- It can be used as a substrate for various enzymes, allowing researchers to study enzyme kinetics and mechanisms. For example, studies have utilized this compound to investigate the specificity of certain proteases .
Molecular Probes
- The compound's unique structure enables it to function as a molecular probe in fluorescence-based assays, facilitating the detection of specific biomolecules within complex biological systems .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino function during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides and proteins .
Comparison with Similar Compounds
Substituent Variations in the β-Position
The β-substituent significantly impacts physicochemical properties and applications. Key analogues include:
Key Observations :
- Polarity : The hydroxyl group in the target compound enhances water solubility compared to hydrophobic substituents like trifluorophenyl or thiophene .
- Reactivity : Sulfur-containing derivatives (e.g., -S-CH₂CH₂OH or thiophene) may participate in disulfide bond formation or metal coordination, expanding functional utility .
- Fluorinated Aromatics : Compounds with 2,4,5-trifluorophenyl or 3,5-difluorophenyl groups exhibit increased lipophilicity, favoring membrane permeability in drug design .
Stereochemical Considerations
The R/S configuration at the α-carbon influences chiral recognition and biological activity:
- (2R)-Isomer : Reported in PubChem (), this enantiomer may exhibit distinct crystallographic packing or enzyme-binding preferences compared to the S-form .
- (S)-Configuration: Predominates in peptide synthesis (e.g., Fmoc-L-Phe(CHF₂)-OH in ), aligning with natural L-amino acid chirality .
Enantiomer Analysis :
- Rogers’s η parameter and Flack’s x parameter () are critical for determining enantiopurity in crystallography, ensuring stereochemical accuracy in synthetic batches .
Physicochemical and Analytical Data
Spectral Characteristics:
- ¹H NMR: For (S)-2-Fmoc-amino-3-(2-hydroxyethylsulfanyl)propanoic acid (), peaks at δ 2.60–4.27 ppm confirm -CH₂-S, -CH₂-O, and Fmoc backbone protons .
- Purity: High-performance liquid chromatography (HPLC) data for (S)-2-Fmoc-amino-3-(o-tolyl)propanoic acid shows 99.76% purity, critical for reproducible research .
Thermal Properties:
- Melting Points: Derivatives like (S)-2-Fmoc-amino-3-(2-hydroxyethylsulfanyl)propanoic acid melt at 116–117°C, indicating crystalline stability .
Biological Activity
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoic acid, commonly referred to as Fmoc-Ala-OH, is a derivative of the amino acid alanine that incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group. This modification enhances the compound's stability and solubility, making it valuable in peptide synthesis and various biochemical applications. The biological activity of this compound is closely linked to its structural characteristics and interactions with biological targets.
- Molecular Formula : C20H21NO5
- Molecular Weight : 355.38 g/mol
- CAS Number : 884880-39-1
Mechanisms of Biological Activity
The biological activity of Fmoc-Ala-OH can be attributed to several mechanisms:
- Peptide Synthesis : The Fmoc group serves as a protective moiety during peptide synthesis, allowing for selective reactions without interference from the amino group. This capability is crucial in constructing complex peptides that may exhibit various biological functions.
- Interaction with Enzymes : Studies have indicated that compounds with similar structures may exhibit diverse biological activities, including cytotoxicity and interaction with metabolic enzymes. The ability of Fmoc-Ala-OH to modulate enzyme activity can influence metabolic pathways and cellular responses.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in antibiotic development.
Case Studies
- Peptide Synthesis Applications :
- Cytotoxicity Assays :
- Enzyme Inhibition Studies :
Comparative Analysis of Related Compounds
Compound Name | Structure | Unique Features |
---|---|---|
D-Alanine | H2NCH(CH3)COOH | Natural amino acid; essential for protein synthesis. |
Fmoc-D-Alanine | C15H15NO2 | Contains Fmoc protecting group; widely used in peptide synthesis. |
Boc-D-Alanine | C12H21NO2 | Contains Boc protecting group; offers different stability and solubility properties. |
Acetyl-D-Alanine | C6H11NO2 | Acetylated form; alters solubility and reactivity compared to unmodified D-alanine. |
Q & A
Basic Questions
Q. What is the structural role of the Fmoc group in this compound, and how does it facilitate peptide synthesis?
The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the amino functionality. It prevents unintended side reactions during solid-phase peptide synthesis (SPPS) and is selectively removed under mild basic conditions (e.g., 20% piperidine in DMF). The fluorenyl moiety enables UV monitoring at 301 nm for real-time synthesis tracking .
Q. What are the key steps and conditions for synthesizing this compound?
Synthesis typically involves:
- Fmoc Protection : Reacting the amino acid derivative with Fmoc-Cl (1.2–1.5 equivalents) in anhydrous DMF or DCM, using DIEA as a base at 0–4°C to minimize racemization .
- Purification : Column chromatography (silica gel, EtOAc/hexane) or recrystallization yields >95% purity. Critical parameters include solvent polarity and reaction stoichiometry .
Q. How is the compound analyzed for purity and structural validation?
Analytical methods include:
- 1H NMR : Confirms structural integrity via fluorenyl aromatic protons (δ 7.2–7.8 ppm) and hydroxypropanoic acid signals .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients verify purity ≥99% .
- Mass Spectrometry : ESI-MS confirms the molecular ion (e.g., [M+H]+ at m/z 402.4) .
Advanced Questions
Q. How can reaction conditions be optimized to improve synthetic yield and reduce side products?
Optimization strategies:
- Temperature : Maintain 0–4°C during Fmoc coupling to suppress epimerization .
- Catalysts : Use HOBt/EDCI to enhance coupling efficiency and reduce aggregation .
- Solvent Choice : Anhydrous DMF ensures solubility, while DCM reduces hydrolysis risks .
- Scale-Up : Incremental reagent addition and inert atmosphere (N₂/Ar) improve reproducibility .
Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR peaks)?
Discrepancies may arise from impurities, diastereomers, or residual solvents. Solutions include:
- 2D NMR (COSY/HSQC) : Resolves overlapping signals and assigns ambiguous peaks .
- Chiral HPLC : Detects enantiomeric excess (>98% for stereosensitive applications) .
- Recrystallization : Ethyl acetate/hexane mixtures remove soluble impurities .
Q. What are the implications of the 3-hydroxy group in designing peptide-based therapeutics?
The hydroxyl group enables:
- Prodrug Formation : Esterification with bioactive moieties enhances membrane permeability .
- Hydrogen Bonding : Stabilizes β-turn structures in peptidomimetics, improving target binding .
- Functionalization : Mitsunobu reactions or silylation allow site-specific modifications .
Q. Methodological Notes
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c20-9-16(17(21)22)19-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTKZVJMSCONAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CO)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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